N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
Overview
Description
“N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide” is a chemical compound that may be used for the synthesis of isomeric acetyl or 2,2,2-trifluoroacetyl azidothiophenes . It’s also used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 3-(Trifluoromethyl)phenylacetic acid was used in its preparation . A detailed synthesis process would involve a series of reactions, including nucleophilic substitution, hydrolysis, and amidation .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as IR and 1H NMR spectra . The compound’s linear formula is CF3C6H4CH2CO2H .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using 19F NMR . The trifluoromethyl group in the compound exhibits a significant range of chemical shift as a function of solvent polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 204.15 . More detailed properties like boiling point, density, etc., are not available in the retrieved data.Scientific Research Applications
Coordination Complexes and Antioxidant Activity N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide derivatives have been used in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized using various spectroscopic methods and exhibited significant antioxidant activities when tested in vitro (Chkirate et al., 2019).
Synthesis and Evaluation as Cooling Compounds This compound, as part of the pyrazole-acetamide family, has been evaluated as a novel cooling agent, particularly in food and beverage applications. Its rapid oxidative metabolism and safety profile were assessed, contributing to its potential use in consumer products (Karanewsky et al., 2015).
Flavoring Substance Evaluation As a flavoring substance, this compound has undergone safety evaluation, including dietary exposure estimation and toxicological assessment. Its use in food categories, excluding beverages, has been considered based on its safety profile (Younes et al., 2018).
Hydrogen-Bonding Patterns and Structural Analysis The hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related to the compound , have been studied. These patterns play a significant role in their molecular structures and potential applications in material science and pharmaceuticals (López et al., 2010).
Antimycobacterial Agents Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activity. Some derivatives showed promise as potential antimycobacterial agents, indicating a potential application in treating tuberculosis (Emmadi et al., 2015).
Future Directions
The future directions for “N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide” could involve further exploration of its potential uses in various fields. For instance, the trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities , suggesting potential applications in drug discovery and development.
Mechanism of Action
Mode of Action
It’s known that the reaction of n,n-dialkylbenzamides with sulfur tetrafluoride yields dialkyl-α,α-difluorobenzylamines . This suggests that the compound may interact with its targets through a similar mechanism.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Properties
IUPAC Name |
N,N-diethyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O/c1-3-15(4-2)9(17)7-16-6-5-8(14-16)10(11,12)13/h5-6H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIYOSDALHYAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=CC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205713 | |
Record name | N,N-Diethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648427-20-7 | |
Record name | N,N-Diethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648427-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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